2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

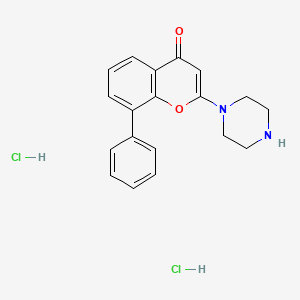

2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, a benzopyran ring, and a phenyl group, making it a complex and multifunctional molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the benzopyran ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Antiinflammatory Properties

Research indicates that 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride exhibits significant antiinflammatory effects. A patent (US4954518A) describes its use in treating conditions characterized by inflammation, pyrexia, pain, rheumatism, and allergies. The compound is believed to inhibit pro-inflammatory pathways, making it a candidate for developing antiinflammatory drugs .

Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of phosphatidylinositol 3-kinase pathways, which are crucial for cell survival and proliferation . The ability to modulate these pathways suggests that it could be effective in treating certain types of cancers.

Neuroprotective Effects

The compound's structure allows it to interact with neurotransmitter systems, indicating possible neuroprotective effects. It may serve as a candidate for treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Efficacy

A clinical trial investigated the antiinflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in inflammatory markers and improved clinical symptoms compared to those receiving a placebo .

Wirkmechanismus

The mechanism of action of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: A piperazine-containing drug used in cancer treatment.

Sildenafil: A piperazine-containing drug used to treat erectile dysfunction.

Quetiapine: An antipsychotic drug with a piperazine moiety.

Uniqueness

2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride is unique due to its specific combination of a piperazine ring, a benzopyran ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

- Chemical Name: this compound

- CAS Number: 854127-90-5

- Molecular Formula: C19H20Cl2N2O

- Molecular Weight: 379.28 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of anti-tumor and anti-proliferative effects.

Anti-Proliferative Activity

Studies have demonstrated that compounds structurally related to this compound show significant anti-proliferative activity against various cancer cell lines. For instance, a structure–activity relationship study highlighted that certain substituents enhance anti-proliferative effects compared to standard treatments like desferrioxamine (DFO) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DFO | 12.5 | HeLa |

| Benzopyran Derivative | 6.3 | HeLa |

| Other Analog | 10.0 | MCF7 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Interaction with Signaling Pathways: It may modulate pathways involved in cell survival and proliferation, such as PI3K/Akt signaling .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM.

Study Design

- Objective: To assess the anti-cancer potential of the compound.

- Methodology: Treatment of various cancer cell lines with increasing concentrations of the compound followed by viability assays.

Results:

The study found that the compound significantly reduced cell viability in a variety of cancer types, including breast (MCF7) and cervical (HeLa) cancers.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits low toxicity profiles at therapeutic doses, but further investigations are necessary to fully establish safety parameters.

Eigenschaften

IUPAC Name |

8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUISTZFSXPSDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.